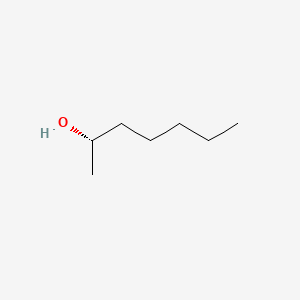(S)-(+)-2-Heptanol
CAS No.: 6033-23-4
Cat. No.: VC1728604
Molecular Formula: C7H16O
Molecular Weight: 116.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6033-23-4 |
|---|---|
| Molecular Formula | C7H16O |
| Molecular Weight | 116.2 g/mol |
| IUPAC Name | (2S)-heptan-2-ol |
| Standard InChI | InChI=1S/C7H16O/c1-3-4-5-6-7(2)8/h7-8H,3-6H2,1-2H3/t7-/m0/s1 |
| Standard InChI Key | CETWDUZRCINIHU-ZETCQYMHSA-N |
| Isomeric SMILES | CCCCC[C@H](C)O |
| SMILES | CCCCCC(C)O |
| Canonical SMILES | CCCCCC(C)O |
Introduction
Physical and Chemical Properties
Structural Characteristics
(S)-(+)-2-Heptanol has the molecular formula C₇H₁₆O with a molecular weight of 116.2 . The linear formula can be represented as CH₃(CH₂)₄CH(OH)CH₃, highlighting its secondary alcohol structure with the hydroxyl group at the second carbon position . Its stereochemical configuration follows the (S)-designation according to the Cahn-Ingold-Prelog priority rules, which dictates its unique three-dimensional arrangement in space.
Physical Properties
The physical properties of (S)-(+)-2-Heptanol are summarized in the following table:
Chemical Properties
(S)-(+)-2-Heptanol possesses chemical properties typical of secondary alcohols, including the ability to undergo oxidation to the corresponding ketone (2-heptanone) . Its chirality is one of its most significant chemical characteristics, with the (S)-configuration providing a specific stereochemical environment that influences its reactivity patterns.
The compound's hydroxyl group can participate in various reactions, including esterification as demonstrated in enzymatic resolution processes . When reacted with acylating agents such as vinyl acetate or succinic anhydride, (S)-(+)-2-heptanol can form esters while retaining its stereochemical configuration .
The compound also has a distinctive odor profile described as "mushroom, oily, fatty, blue cheese, moldy" when present at 1.00% concentration in dipropylene glycol . This sensory characteristic may contribute to its potential applications in fragrance chemistry.
Synthesis Methods
Enzymatic Resolution
One of the well-documented methods for obtaining (S)-(+)-2-heptanol is through enzymatic resolution of racemic 2-heptanol. Research has demonstrated that lipase B from Candida antarctica effectively catalyzes the selective acylation of the undesired R-enantiomer, leaving the desired S-(+)-alcohol unreacted . This approach leverages the enzyme's inherent stereoselectivity to achieve high enantiomeric purity.
When performed with succinic anhydride as the acylating agent, the process yields (S)-(+)-2-heptanol with an enantiomeric excess (e.e.) of 99.3% . The reaction typically achieves yields of approximately 44% (theoretical maximum being 50% for resolution of a racemic mixture) . Isolation of (S)-(+)-2-heptanol from the reaction mixture involves cooling and filtration followed by vacuum distillation, resulting in a product with high purity .
Enzymatic Reduction
Another approach to synthesizing (S)-(+)-2-heptanol involves the enzymatic reduction of 2-heptanone using alcohol dehydrogenase (ADH) . This stereoselective reduction converts the prochiral ketone into the chiral (S)-(+)-2-heptanol with high stereoselectivity.
Research has shown that conducting this enzymatic reduction in water-in-oil (w/o) microemulsions significantly enhances reaction rates for the less water-soluble substrate . The microemulsion system allows for increased substrate concentration and consequently improved reaction rates, with up to 12-fold enhancement compared to reactions in aqueous media .
This enzymatic reduction requires cofactor NADH, which is regenerated in situ by a second enzyme, formate dehydrogenase . The process demonstrates the utility of biocatalysis for the stereoselective synthesis of (S)-(+)-2-heptanol under mild conditions with high stereochemical control.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume